molecular formula C24H20ClNO5S B2720566 1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866808-88-0

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

Cat. No. B2720566
CAS RN: 866808-88-0
M. Wt: 469.94
InChI Key: XQCCRGDLTYFGMX-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolone derivatives and has been studied for its various biological activities.

Scientific Research Applications

Copper-Mediated Ortho C-H Sulfonylation

Copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives, involving an 8-aminoquinoline moiety as a bidentate directing group, has been explored. This method allows the synthesis of various aryl sulfones with excellent regioselectivity and good yields, demonstrating the compound's utility in complex organic syntheses (Liu et al., 2015).

Pro-apoptotic Effects in Cancer Cells

New sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds were found to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, mediated by activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, such as 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, provide insights into the molecular configurations and interactions within these complex molecules. Such analyses are crucial for understanding the chemical and physical properties of similar compounds (Celik et al., 2015).

Synthesis of Nonproteinogenic Amino Acid Derivatives

Efforts have been made to synthesize novel, doubly constrained amino acid derivatives using related quinoline compounds. These derivatives are of interest for peptide synthesis and offer a range of new derivatives suitable for this purpose (Czombos et al., 2000).

Antimicrobial Agents

New quinazoline derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds, including those with 6,7-dimethoxy tetrahydroisoquinoline structures, have shown potential as antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCRGDLTYFGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

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